An In-depth Technical Guide to 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile: Current Knowledge and Future Prospects
An In-depth Technical Guide to 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile: Current Knowledge and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, combining the strained azetidine ring system with the pharmacologically relevant pyrimidine moiety. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes information from related structures and general synthetic methodologies to offer a scientifically grounded perspective on this molecule.
Introduction: The Convergence of Azetidine and Pyrimidine Scaffolds
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional character can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and conformational rigidity, which can enhance binding affinity to biological targets.[1][3]
Similarly, the pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with a wide array of therapeutic applications, including anticancer and antibacterial agents. The fusion of these two pharmacophores in 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile presents a molecule with significant potential for the development of novel therapeutics. This guide aims to consolidate the available information and provide a forward-looking perspective on this compound.
Physicochemical Properties
Detailed experimental data for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is not extensively reported in peer-reviewed literature. However, based on its constituent parts and general principles of organic chemistry, we can infer a set of expected properties. The starting material, azetidine-3-carbonitrile hydrochloride, is commercially available as a solid.[4][5] The introduction of the 2-methylpyrimidine group is expected to increase the molecular weight and likely alter its melting point and solubility profile.
| Property | Data for Azetidine-3-carbonitrile HCl (Starting Material) | Predicted Properties for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile |
| CAS Number | 345954-83-8[4] | 1142192-31-6 |
| Molecular Formula | C₄H₇ClN₂[4] | C₁₀H₁₀N₄ |
| Molecular Weight | 118.57 g/mol [4] | 186.22 g/mol |
| Appearance | Solid[4] | Likely a solid at room temperature |
| Solubility | Soluble in water (as HCl salt)[5] | Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Storage | Inert atmosphere, store in freezer, under -20°C[4] | Similar storage conditions are recommended to prevent degradation. |
Synthesis and Chemical Reactivity
The most probable synthetic route to 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This widely used method involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.
Proposed Synthetic Pathway
The synthesis would likely proceed by reacting 4-chloro-2-methylpyrimidine with azetidine-3-carbonitrile . The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Free-basing of Azetidine-3-carbonitrile Hydrochloride: To a solution of azetidine-3-carbonitrile hydrochloride in a suitable solvent (e.g., dichloromethane or acetonitrile), a base such as triethylamine or diisopropylethylamine (DIPEA) is added to neutralize the HCl and generate the free azetidine.
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Step 2: Nucleophilic Aromatic Substitution: To the solution of the free azetidine, 4-chloro-2-methylpyrimidine is added, along with an excess of a non-nucleophilic base (e.g., DIPEA or potassium carbonate). The reaction mixture is then heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile.
Chemical Reactivity and Stability
The reactivity of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile will be dictated by its functional groups:
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Azetidine Ring: While more stable than aziridines, the azetidine ring possesses significant ring strain and can undergo ring-opening reactions under certain conditions, such as with strong nucleophiles or under acidic conditions.[2]
-
Pyrimidine Ring: The pyrimidine ring is generally stable but can be susceptible to electrophilic attack, depending on the reaction conditions.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.
The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[4]
Potential Applications in Drug Discovery
The combination of the azetidine and pyrimidine scaffolds suggests several potential therapeutic applications for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile and its derivatives.
-
Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors. The azetidine moiety can be used to probe specific interactions within the kinase binding site and improve pharmacokinetic properties.
-
CNS-Active Agents: The rigid, three-dimensional structure of the azetidine ring can be advantageous for designing ligands that target receptors in the central nervous system.[6]
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Antibacterial Agents: Both azetidine and pyrimidine derivatives have been investigated for their antibacterial properties.[7]
The nitrile group can also serve as a key functional handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Safety and Handling
Specific safety data for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is not available. However, based on the properties of related compounds, appropriate safety precautions should be taken. The starting material, azetidine-3-carbonitrile hydrochloride, is classified as harmful if swallowed and causes skin and eye irritation.[4] The parent compound, azetidine, is a corrosive and flammable liquid.[8][9]
Therefore, it is recommended to handle 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11]
Conclusion and Future Directions
1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile represents a promising, yet underexplored, scaffold for medicinal chemistry. While specific experimental data is currently scarce in the public domain, this guide provides a solid foundation for researchers interested in this molecule. The proposed synthetic route is based on well-established chemical principles and should be readily achievable.
Future research should focus on the following areas:
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Synthesis and Characterization: Detailed reporting of the synthesis and full characterization (NMR, MS, IR, and melting point) of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is crucial.
-
Biological Screening: The compound should be screened against a variety of biological targets, particularly kinases and CNS receptors, to identify potential therapeutic applications.
-
Library Synthesis: The nitrile group can be used as a starting point for the synthesis of a library of derivatives to explore structure-activity relationships.
The insights gained from such studies will be invaluable in unlocking the full potential of this intriguing heterocyclic compound in the field of drug discovery.
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